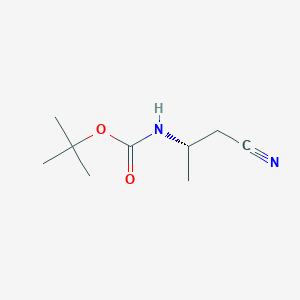

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUMTAGYVCAZRM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthesis pathway for (S)-tert-butyl (1-cyanopropan-2-yl)carbamate, a valuable chiral building block in medicinal and organic chemistry.[1] The described methodology starts from the readily available amino acid, (S)-alanine, and proceeds through a three-step sequence involving N-protection, amidation, and subsequent dehydration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.

Introduction

This compound, also known as (S)-Boc-alaninonitrile, is a chiral, non-natural amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group offers robust stability under a variety of reaction conditions, yet it can be easily removed under mild acidic conditions.[1] This combination of stability and facile deprotection makes it a versatile intermediate for the synthesis of complex peptides and peptidomimetics.

The synthesis pathway detailed herein commences with the protection of the amino group of (S)-alanine using di-tert-butyl dicarbonate (Boc₂O). The resulting N-Boc-(S)-alanine is then converted to its primary amide, N-Boc-(S)-alaninamide. The final step involves the dehydration of the amide to yield the target nitrile, this compound.

Synthesis Pathway Overview

The synthesis proceeds in three main stages:

-

N-Boc Protection of (S)-Alanine: The amino group of (S)-alanine is protected with a tert-butoxycarbonyl group.

-

Amidation of N-Boc-(S)-Alanine: The carboxylic acid functionality of N-Boc-(S)-alanine is converted to a primary amide.

-

Dehydration of N-Boc-(S)-alaninamide: The primary amide is dehydrated to the corresponding nitrile.

Caption: Overall synthesis workflow from (S)-Alanine.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for each step of the synthesis.

Table 1: N-Boc Protection of (S)-Alanine

| Reagents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| (S)-Alanine, Di-tert-butyl dicarbonate | Water/THF | NaOH | 0 to RT | 17 | ~100 |

Table 2: Amidation of N-Boc-(S)-Alanine

| Coupling Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Isobutyl chloroformate, N-methylmorpholine, Ammonia | Anhydrous THF | -15 | 2 | High (not specified) |

Table 3: Dehydration of N-Boc-(S)-alaninamide

| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Trifluoroacetic anhydride, Triethylamine | Dichloromethane | 0 to RT | 2-4 | High (not specified) |

| Burgess Reagent | Dichloromethane | Reflux | 1-3 | Good to Excellent |

Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (N-Boc-(S)-alanine)

This procedure outlines the protection of the amino group of (S)-alanine using di-tert-butyl dicarbonate.

Materials:

-

(S)-2-aminopropanoic acid ((S)-Alanine)

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 4 M aqueous solution

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of (S)-2-aminopropanoic acid (10.00 g, 112.24 mmol) in H₂O (56 mL) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.

-

Sodium hydroxide (6.73 g, 168.36 mmol) is added to the suspension.

-

56 mL of THF is added, followed by the dropwise addition of di-tert-butyl dicarbonate (31.85 g, 145.91 mmol).

-

The resulting solution is allowed to warm to room temperature and stirred for 17 hours.

-

The reaction mixture is extracted with petroleum ether (2 x 100 mL) to remove any unreacted Boc₂O.

-

The aqueous layer is acidified to a pH of 1 with a 4 M HCl aqueous solution.

-

The acidified aqueous layer is then extracted with ethyl acetate (4 x 100 mL).

-

The combined organic phases are washed with 100 mL of saturated brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the product as a colorless oil.[2]

References

Physical and chemical properties of Boc-(S)-alaninenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-(S)-alaninenitrile, also known as (S)-tert-butyl (1-cyanopropan-2-yl)carbamate. This chiral building block is of significant interest in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document consolidates available data on its properties, synthesis, and reactivity, and provides detailed experimental protocols where information is available.

Core Physical and Chemical Properties

Boc-(S)-alaninenitrile is a chiral, non-natural amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the nitrile functional group imparts unique reactivity to the molecule, making it a versatile intermediate in organic synthesis.[1]

Table 1: Physical and Chemical Properties of Boc-(S)-alaninenitrile

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆N₂O₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| CAS Number | 170367-68-7 | [1] |

| Appearance | Colorless oil (Predicted) | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Optical Rotation | Not available |

Table 2: Predicted Spectral Data for Boc-(S)-alaninenitrile

| Spectrum | Predicted Peaks | Source(s) |

| ¹H-NMR (500 MHz, CDCl₃) | δ 3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H) | [2] |

| ¹³C-NMR (126 MHz, CDCl₃) | δ 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7 | [2] |

| FT-IR (film) | νₘₐₓ 2969, 2875, 1693, 1479, 1456, 1391, 1366, 1287, 1250, 1172, 1138, 1110, 1084, 1029, 1003, 972, 902, 856, 773 cm⁻¹ | [2] |

Synthesis and Purification

Experimental Protocol: General Synthesis of N-Boc Protected Amines

This protocol describes a general method for the protection of an amino group with a Boc anhydride, which is the first conceptual step in one possible synthesis of Boc-(S)-alaninenitrile from (S)-alaninamide.

Materials:

-

(S)-alaninamide hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or a suitable solvent mixture

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve (S)-alaninamide hydrochloride in a suitable solvent such as a mixture of water and dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or sodium hydroxide, to neutralize the hydrochloride and create basic conditions.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, perform an aqueous work-up. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(S)-alaninamide.

The subsequent dehydration of the amide to the nitrile would require a separate step using a dehydrating agent like phosphorous oxychloride, trifluoroacetic anhydride, or other modern reagents.

Purification

Purification of the final product, Boc-(S)-alaninenitrile, would likely be achieved through flash column chromatography on silica gel.[2] A solvent system such as a gradient of ethyl acetate in hexanes would be a suitable starting point for elution.[2]

Caption: A conceptual workflow for the synthesis and purification of Boc-(S)-alaninenitrile.

Reactivity and Stability

The chemical behavior of Boc-(S)-alaninenitrile is dictated by its two primary functional groups: the Boc-protected amine and the nitrile.

-

Boc Group: The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions.[4] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[5] This acid-lability allows for the selective deprotection of the amine for subsequent reactions. Thermal deprotection of N-Boc groups under continuous flow conditions has also been reported as an alternative to acidic hydrolysis.[6]

-

Nitrile Group: The nitrile functionality is a versatile handle for various chemical transformations. It can be:

-

Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

The stability of Boc-(S)-alaninenitrile is expected to be good under standard storage conditions (cool, dry, and dark). However, prolonged exposure to strong acids or bases will lead to the cleavage of the Boc group or hydrolysis of the nitrile, respectively. Stability studies for Boc-protected amino acids often involve forced degradation under conditions of heat, humidity, light, acid, and base to identify potential degradation products and establish a stability profile.[7]

Caption: Key reactivity pathways of Boc-(S)-alaninenitrile.

Biological Activity and Applications

While specific biological data for Boc-(S)-alaninenitrile is not extensively documented, α-aminonitriles are recognized as important pharmacophores and intermediates in medicinal chemistry. They are known to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties.[7] Furthermore, N-acylated α-aminonitriles are a known class of mechanism-based inhibitors for serine and cysteine proteases.[8]

The chiral nature of Boc-(S)-alaninenitrile makes it a valuable building block for the asymmetric synthesis of more complex molecules, including peptide mimics and other biologically active compounds. Its potential applications lie in its use as a starting material for the synthesis of novel enzyme inhibitors, receptor ligands, and other drug candidates. The evaluation of its specific biological activity would require dedicated screening and in vitro/in vivo studies.

References

- 1. This compound | RUO [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. chempep.com [chempep.com]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, a chiral building block valuable in medicinal chemistry and peptide synthesis. This document details expected spectroscopic data based on available information, outlines comprehensive experimental protocols for its synthesis and analysis, and includes workflow visualizations to support research and development activities.

Core Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | Multiplet | 1H | CH-NH |

| ~2.5 - 2.7 | Multiplet | 2H | CH₂-CN |

| ~1.45 | Singlet | 9H | C(CH₃)₃ |

| ~1.25 | Doublet | 3H | CH-CH₃ |

Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~155.0 | C=O (carbamate) |

| ~118.0 | CN (nitrile) |

| ~80.0 | C(CH₃)₃ |

| ~45.0 | CH-NH |

| ~28.5 | C(CH₃)₃ |

| ~25.0 | CH₂-CN |

| ~18.0 | CH-CH₃ |

Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 100 MHz.

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch |

| ~2980, 2930 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~2240 | Medium | C≡N Stretch (Nitrile)[1] |

| ~1680-1720 | Strong | C=O Stretch (Carbamate)[1] |

| ~1520 | Medium | N-H Bend |

| ~1170 | Strong | C-O Stretch |

Note: Representative data based on characteristic functional group frequencies.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 185.13 | [M+H]⁺ |

| 207.11 | [M+Na]⁺ |

| 129.09 | [M - C₄H₈]⁺ |

| 85.08 | [M - C₅H₉O₂]⁺ |

Note: Predicted data for ESI-MS. M = C₉H₁₆N₂O₂ (Molecular Weight: 184.24 g/mol ).

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol describes the synthesis via the protection of (S)-3-aminobutanenitrile with di-tert-butyl dicarbonate (Boc₂O).[1]

Materials:

-

(S)-3-aminobutanenitrile hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (S)-3-aminobutanenitrile hydrochloride (1.0 equivalent) in the chosen solvent (e.g., DCM), add the base (e.g., TEA, 2.2 equivalents) at 0 °C.

-

Stir the mixture for 15 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Identify the molecular ion peak ([M+H]⁺) and other relevant adducts or fragments.

Mandatory Visualizations

The following diagrams illustrate the synthesis and analytical workflows.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for the characterization of the synthesized compound.

References

In-Depth Technical Guide on (R)- and (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Characterization

The chemical entity identified by CAS number 170367-68-7 is (R)-tert-Butyl (1-cyanopropan-2-yl)carbamate . Its enantiomer, (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate , is identified by CAS number 172695-22-6. These compounds are chiral, non-natural amino acid derivatives that serve as crucial building blocks in synthetic organic and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group and a nitrile functionality makes them versatile intermediates in the synthesis of more complex molecules, particularly in the development of therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties for these compounds is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| Stereochemistry | (R) or (S) at C2 | - |

| Appearance | White solid (typical) | [2] |

Synthesis and Experimental Protocols

General Experimental Protocol: Boc Protection of 3-Aminobutanenitrile

Materials:

-

(R)- or (S)-3-aminobutanenitrile hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

To a solution of (R)- or (S)-3-aminobutanenitrile hydrochloride in dichloromethane, add triethylamine (approximately 2.5 equivalents) at 0 °C.

-

Stir the mixture for 15-30 minutes to neutralize the hydrochloride salt.

-

Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield the pure (R)- or this compound.

Note: This is a generalized protocol. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve the desired yield and purity.

Biological Activity and Pharmacokinetics

This compound has been investigated for its potential biological activities and pharmacokinetic properties. The deprotected form, (S)-3-aminobutanenitrile, is a known precursor in the synthesis of HIV protease inhibitors. Furthermore, the cyanopyrrolidine scaffold, which is structurally related, is a key feature in a class of dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.

Enzyme Inhibition

Preliminary studies have suggested that this compound may act as an inhibitor of spleen tyrosine kinase (SYK), an enzyme implicated in autoimmune diseases. However, detailed quantitative data on its inhibitory potency (e.g., IC50 values) are not consistently available.

Pharmacokinetic Profile (in vitro)

In vitro pharmacokinetic parameters for this compound have been reported and are summarized below.

| Parameter | Value |

| LogD | 2.3 |

| Solubility (µM) | 52 |

| Human Plasma Protein Binding (%) | 94 |

| Caco-2 Permeability (A→B x 10⁻⁶ cm/s) | 1.1 |

These data suggest that the compound has moderate lipophilicity, low aqueous solubility, high plasma protein binding, and low to moderate permeability.

Applications in Drug Development

The primary application of (R)- and this compound is as a chiral intermediate in the synthesis of more complex and biologically active molecules.

Synthesis of GLP-1 Agonists

Patents have disclosed the use of this compound as an intermediate in the synthesis of heterocyclic glucagon-like peptide-1 (GLP-1) receptor agonists, which are a class of drugs used to treat type 2 diabetes.

Potential Role in DPP-IV Inhibition

The structural similarity of the deprotected amine to known cyanopyrrolidine-based DPP-IV inhibitors suggests that derivatives of this compound could be explored for the development of new anti-diabetic agents. The nitrile group in these inhibitors is known to interact with the catalytic serine residue of the DPP-IV enzyme.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature detailing the specific signaling pathways modulated by (R)- or this compound itself. Its role is primarily established as a synthetic intermediate. However, based on its potential as a spleen tyrosine kinase (SYK) inhibitor, a hypothetical mechanism of action can be visualized. SYK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell activation and proliferation.

Conclusion

(R)- and this compound are valuable chiral building blocks with demonstrated utility in the synthesis of complex pharmaceutical agents, particularly in the area of metabolic diseases. While direct biological activity data is limited, its structural features and the activities of its derivatives suggest potential for further investigation as an enzyme inhibitor. The provided in vitro pharmacokinetic data serves as a useful baseline for medicinal chemists in the design of new molecules based on this scaffold. Further research is warranted to fully elucidate the biological activity profile and potential therapeutic applications of these compounds.

References

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, and applications of a key chiral building block in modern medicinal chemistry.

Introduction

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is a chiral, non-natural amino acid derivative of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a nitrile group and a Boc-protected amine, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This technical guide provides a detailed overview of its core properties, a representative synthetic protocol, and its crucial role in the synthesis of bioactive molecules, with a focus on dipeptidyl peptidase-4 (DPP-4) inhibitors.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆N₂O₂ | [1][2][3] |

| Molecular Weight | 184.24 g/mol | [1][2][3] |

| CAS Number | 172695-22-6 | [1][2][3] |

| Appearance | White to off-white solid | |

| Chirality | (S)-enantiomer | [1] |

| Canonical SMILES | CC(CN)NC(=O)OC(C)(C)C | [1] |

| InChI Key | DIUMTAGYVCAZRM-ZETCQYMHSA-N | [1] |

Synthetic Methodology: A Representative Experimental Protocol

Reaction: Boc Protection of a Chiral Amine

Caption: General workflow for the synthesis of this compound.

Materials:

-

(S)-2-aminobutanenitrile (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.2 eq)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-aminobutanenitrile in the chosen anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

Add the base (e.g., triethylamine) dropwise to the stirred solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate in a small amount of the same anhydrous solvent.

-

Add the Boc₂O solution dropwise to the reaction mixture at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Application in Drug Development: Synthesis of DPP-4 Inhibitors

A primary application of this compound is as a key chiral intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. These drugs are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The nitrile group of the carbamate can be elaborated to form a crucial part of the pharmacophore that interacts with the active site of the DPP-4 enzyme.

A prominent example is the synthesis of Saxagliptin, a potent and selective DPP-4 inhibitor. The (S)-stereochemistry of the carbamate is essential for the desired biological activity of the final drug molecule.

Caption: Logical workflow illustrating the use of the title compound in synthesizing a DPP-4 inhibitor.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors, such as Saxagliptin, exert their therapeutic effect by modulating the incretin pathway. Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are hormones released from the gut in response to food intake. They play a crucial role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release from the pancreas in a glucose-dependent manner.

The enzyme DPP-4 rapidly degrades active incretins. By inhibiting DPP-4, drugs like Saxagliptin prolong the action of endogenous GLP-1 and GIP, leading to improved glycemic control in patients with type 2 diabetes.

Caption: Signaling pathway of incretin hormones and the mechanism of DPP-4 inhibition.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. A thorough understanding of its properties, synthesis, and applications is crucial for researchers and scientists in the field of drug discovery and development, enabling the design and creation of next-generation therapeutics.

References

A Technical Guide to N-Boc Protected Amino Nitriles: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc (tert-butyloxycarbonyl) protected amino nitriles are pivotal synthetic intermediates in organic chemistry and medicinal chemistry. The Boc group provides robust protection for the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. The nitrile group, a versatile functional group, can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as an electrophilic "warhead" in targeted covalent inhibitors.[1][2] This combination makes N-Boc protected amino nitriles highly valuable building blocks for the synthesis of non-natural α-amino acids, peptides, and complex heterocyclic systems.[3][4]

In drug discovery, the α-amino nitrile scaffold is of particular interest. It is a key structural motif in a variety of mechanism-based inhibitors, notably for serine and cysteine proteases, where the nitrile group covalently interacts with active site nucleophiles.[2][5] This guide provides a comprehensive review of the synthesis, characterization, and application of these important molecules, complete with detailed experimental protocols and structured data for practical use in the laboratory.

Synthesis of N-Boc Protected Amino Nitriles

The preparation of N-Boc protected amino nitriles can be achieved through several synthetic strategies. The most prominent among these is the Strecker synthesis and its modern variations, which allow for a multi-component, one-pot approach.

Modified Strecker Synthesis

The Strecker synthesis, first reported in 1850, is a three-component reaction between an aldehyde, ammonia, and hydrogen cyanide to form an α-amino nitrile.[5][6] This classic method can be adapted to produce N-protected variants. The reaction can be performed by either reacting an aldehyde, a cyanide source, and an amine (like ammonia), followed by the protection of the resulting amino nitrile with Di-tert-butyl dicarbonate (Boc₂O), or by using a protected amine source directly. A common modern approach involves a one-pot synthesis where an aldehyde, an amine, and a cyanide source are condensed to form the N-acylated α-amino nitrile.[5] This method is tolerant of a wide range of functional groups, making it suitable for library synthesis in drug discovery.[5]

References

- 1. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Chemistry of a Versatile Chiral Building Block: A Technical Guide to tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate

Disclaimer: Specific quantitative stability and reactivity data for tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate are not extensively available in publicly accessible literature. This guide provides a comprehensive profile based on the well-established chemical principles of its constituent functional groups: the tert-butoxycarbonyl (Boc) protecting group and the aliphatic nitrile group. The experimental protocols described are representative procedures for these functional classes and should be adapted and optimized for specific applications.

Introduction

Tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate is a chiral, non-natural amino acid derivative of significant interest in medicinal and synthetic organic chemistry. As a bifunctional molecule, it serves as a valuable building block for synthesizing complex peptides, peptidomimetics, and heterocyclic scaffolds.[1] Its utility is defined by the distinct and predictable reactivity of its two primary functional moieties: the robust, yet readily cleavable, Boc-protected amine and the versatile nitrile group. This technical guide outlines the expected stability and reactivity profile of this compound, providing researchers, scientists, and drug development professionals with a foundational understanding for its storage, handling, and synthetic applications.

Stability Profile

The overall stability of tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate is governed by the inherent properties of the Boc-carbamate linkage and the nitrile group. While generally stable, certain conditions can lead to degradation. Commercial suppliers often recommend cold-chain transportation and storage at temperatures between 0-8°C, suggesting potential thermal sensitivity.

General Stability Characteristics

The following table summarizes the expected stability of the compound under various conditions, based on the known chemistry of Boc-protected amines and nitriles.

| Condition | Stability of Boc Group | Stability of Nitrile Group | Expected Impact on Compound |

| Acidic (pH < 4) | Labile .[2][3] Rapidly cleaved to yield the free amine, carbon dioxide, and isobutene. | Stable to mild acids. Strong aqueous acid with heating can induce hydrolysis. | Degradation via deprotection of the amine. |

| Neutral (pH 6-8) | Stable . | Stable . | Generally stable. |

| Basic (pH > 9) | Stable .[2][3][4] Resistant to a wide range of basic and nucleophilic conditions. | Generally Stable . Strong aqueous base with heating can induce hydrolysis to a carboxylic acid or amide. | Generally stable under mild basic conditions. |

| Temperature | Stable at ambient temperatures. A related Boc-protected compound decomposes at ~180-200°C. | Thermally stable. | Likely stable for short periods at ambient temperature, but long-term storage at reduced temperatures (0-8°C) is recommended to prevent potential degradation. |

| Oxidizing Agents | Stable to many common oxidizing agents. | Stable . | The molecule may undergo oxidation under specific, harsh conditions.[1] |

| Reducing Agents | Stable to catalytic hydrogenation (e.g., H₂/Pd).[4] | Reactive . Can be reduced to a primary amine. | Selective reduction of the nitrile is possible without affecting the Boc group. |

| Light | Generally stable. | Generally stable. | No specific photosensitivity is reported, but storage in amber vials is a good laboratory practice. |

Reactivity Profile

The reactivity of tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate is centered on the distinct transformations of the Boc and nitrile groups, which can be manipulated selectively to achieve desired synthetic outcomes.

Reactions at the Boc-Protected Amine

The primary reaction is the acid-catalyzed removal of the Boc group to liberate the free amine. This deprotection is a cornerstone of its use in peptide synthesis and other amine elaborations.[1]

Representative Experimental Protocol: Acid-Catalyzed Boc Deprotection

-

Dissolution: Dissolve the N-Boc protected amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acid Addition: Slowly add a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).[2]

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Caution: The reaction evolves isobutene and CO₂ gas; ensure adequate ventilation.[2]

-

Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.

Reactions at the Nitrile Group

The nitrile group offers a versatile handle for chemical modification, including hydrolysis to carboxylic acids or reduction to primary amines.[1][5] These transformations allow for the introduction of new functionalities and the construction of diverse molecular architectures.

Representative Experimental Protocol: Nitrile Reduction to a Primary Amine

-

Setup: In a flask suitable for hydrogenation, dissolve tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate (1.0 equivalent) in a solvent such as methanol or ethanol.

-

Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Visualizing Key Transformations

The following diagrams illustrate the core reactivity pathways of tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate.

Caption: Acid-catalyzed deprotection of the Boc group.

Caption: Key transformations of the nitrile functional group.

Conclusion

Tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate is a strategically designed chiral intermediate whose stability and reactivity are well-defined by the principles of physical organic chemistry. The Boc group provides robust protection under basic and nucleophilic conditions while allowing for mild and efficient deprotection with acid.[2] The nitrile moiety serves as a stable, yet reactive, functional handle that can be converted into an amine or carboxylic acid, enabling diverse synthetic elaborations.[1][5] While compound-specific quantitative data remains elusive, this guide provides a solid framework for its effective use in research and development, empowering scientists to leverage its unique chemical attributes in the synthesis of novel molecules.

References

The Double-Edged Sword: A Technical Guide to the Mechanism of Action of Carbamate Compounds in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Carbamate compounds, a versatile class of organic molecules, play a pivotal role in both agriculture and medicine. Their ability to modulate the activity of key enzymes in the nervous system has led to their widespread use as insecticides and as therapeutic agents for neurodegenerative diseases. This technical guide provides an in-depth exploration of the core mechanism of action of carbamates in biological systems, with a focus on their interaction with acetylcholinesterase.

Core Mechanism: Reversible Inhibition of Acetylcholinesterase

The primary mechanism of action for most biologically active carbamate compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1][2][3][4][5] This inhibition leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.[2][6]

Unlike organophosphates, which cause irreversible phosphorylation of AChE, carbamates are considered reversible inhibitors.[2][3][7] The process involves a two-step reaction:

-

Carbamylation: The carbamate compound transfers its carbamoyl group to the serine hydroxyl group within the active site of AChE, forming a carbamylated enzyme. This step inactivates the enzyme.[1][2][6]

-

Decarbamylation: The carbamylated enzyme undergoes slow hydrolysis, regenerating the active enzyme. The rate of this decarbamylation is significantly slower than the deacetylation of the acetylated enzyme formed during normal ACh hydrolysis, leading to a transient but effective inhibition.[3][8]

The duration of inhibition by carbamates is typically on the order of minutes to hours, in contrast to the much longer-lasting effects of organophosphates.[3]

Signaling Pathway of Acetylcholinesterase Inhibition by Carbamates

References

- 1. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mode of action of carbamate.pptx [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. CARBAMATE INSECTICIDESS.pptx [slideshare.net]

- 7. Carbamate - Wikipedia [en.wikipedia.org]

- 8. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry and Chiral Properties of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is a pivotal chiral building block in modern medicinal chemistry. Its unique structural features, comprising a stereochemically defined secondary amine protected by a tert-butoxycarbonyl (Boc) group and a reactive nitrile functionality, make it an invaluable intermediate in the asymmetric synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its stereochemical and chiral properties, detailed experimental protocols for its synthesis and characterization, and its application in drug development, with a focus on the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors.

Introduction

This compound, a non-natural amino acid derivative, has garnered significant attention in the pharmaceutical industry. The precise spatial arrangement of its functional groups, dictated by the (S)-configuration at the C2 position, is crucial for its utility in constructing enantiomerically pure target molecules. The Boc protecting group offers robust stability under various reaction conditions while allowing for facile deprotection under mild acidic conditions.[1] Concurrently, the nitrile group serves as a versatile synthetic handle, capable of being transformed into an amine, a carboxylic acid, or participating in cycloaddition reactions to form heterocyclic systems.[1] The high enantiopurity of this intermediate is paramount in drug discovery, ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API), which directly impacts its potency and selectivity.[1]

Stereochemistry and Chiral Properties

The key to the utility of this compound lies in its chirality. The molecule possesses a single stereocenter at the second carbon of the propanenitrile backbone, leading to two possible enantiomers. This guide focuses on the (S)-enantiomer.

Physicochemical and Chiral Data

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate | [1] |

| CAS Number | 172695-22-6 | [1] |

| Molecular Formula | C₉H₁₆N₂O₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Optical Rotation ([α]D) | Data not available in searched literature. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Boc-protection of the corresponding chiral amine precursor, (S)-2-aminobutanenitrile. This precursor can be synthesized from the readily available and inexpensive chiral starting material, (S)-alaninol.

Workflow for the Synthesis of this compound:

Caption: Synthetic pathway from (S)-alaninol.

Detailed Methodology:

-

Step 1: Tosylation of (S)-alaninol. (S)-alaninol is reacted with p-toluenesulfonyl chloride (Tos-Cl) in the presence of a base like pyridine. The tosyl group is introduced to activate the hydroxyl group for subsequent nucleophilic substitution.

-

Step 2: Cyanation. The resulting (S)-2-amino-1-(tosyloxy)propane is then treated with a cyanide source, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The cyanide ion displaces the tosylate group to form (S)-3-aminobutanenitrile.

-

Step 3: Boc Protection. The crude (S)-3-aminobutanenitrile is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (Et₃N), in a solvent like dichloromethane (DCM). This reaction yields the final product, this compound.[1]

Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation and purity assessment of the title compound. Based on data from structurally similar compounds, the following characteristic peaks are expected:

Table 2: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| δ (ppm) | Assignment |

| ~4.8 (br s, 1H) | -NH- |

| ~4.0 (m, 1H) | -CH(CH₃)- |

| ~2.6 (m, 2H) | -CH₂-CN |

| ~1.4 (s, 9H) | -C(CH₃)₃ |

| ~1.3 (d, 3H) | -CH(CH₃)- |

3.2.2. Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is critical and can be determined by chiral HPLC. A validated method would be essential for quality control.

Workflow for Chiral HPLC Analysis:

Caption: Chiral HPLC workflow for ee determination.

Exemplary HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates, is often effective for separating enantiomers of Boc-protected amino acid derivatives.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of hexane and a polar modifier like isopropanol, is used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is commonly used for detection.

-

Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various therapeutic agents, particularly protease inhibitors.[1]

Synthesis of Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

A prominent application of this chiral building block is in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. The (S)-stereochemistry of the carbamate is often crucial for the biological activity of the final drug molecule. For instance, it can serve as a precursor to the β-amino acid side chain of Sitagliptin, a well-known DPP-IV inhibitor. The synthesis involves the transformation of the nitrile group and coupling with the heterocyclic core of the drug.

Role in Signaling Pathways

DPP-IV is a transmembrane glycoprotein that plays a significant role in glucose metabolism and immune regulation.[1] It functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[2] This cleavage can inactivate or alter the activity of its substrates, which include incretins like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control. DPP-4 has also been shown to be involved in the activin/nodal signaling pathway.[1]

Simplified DPP-IV Signaling Pathway and Inhibition:

Caption: DPP-IV pathway and the effect of inhibition.

Conclusion

This compound is a stereochemically defined and synthetically versatile building block of significant importance in pharmaceutical research and development. Its chiral nature, coupled with the orthogonal reactivity of its Boc-protected amine and nitrile functionalities, provides a robust platform for the asymmetric synthesis of complex, high-value molecules, particularly in the realm of protease inhibitors. The detailed experimental protocols and characterization data presented in this guide are intended to support researchers in the effective utilization of this key intermediate in their drug discovery endeavors.

References

Methodological & Application

Protocol for Boc deprotection of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate.

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its stability across a range of chemical conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed protocol for the deprotection of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate to yield the chiral intermediate, (S)-2-aminobutanenitrile. This aminonitrile is a valuable building block in the synthesis of various pharmaceutical compounds.[2] The protocol outlines two common and effective methods for Boc deprotection: using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane.

The acid-catalyzed deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl group as a stable carbocation. This intermediate then undergoes fragmentation to release the free amine, carbon dioxide, and isobutylene.[3][4]

Data Presentation

The selection of the deprotection reagent can be guided by factors such as substrate sensitivity, desired salt form of the product, and operational convenience. The following table summarizes typical reaction conditions and expected outcomes for the two primary methods.

| Parameter | Method 1: TFA/DCM | Method 2: 4M HCl in Dioxane |

| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |

| Typical Concentration | 20-50% TFA in DCM (v/v)[1] | 4M[5] |

| Temperature | 0 °C to Room Temperature[6] | Room Temperature[7] |

| Reaction Time | 30 minutes - 2 hours[1] | 30 minutes - 4 hours[8] |

| Typical Yield | >95% (as TFA salt) | >95% (as HCl salt) |

| Product Form | Often an oil, can be solidified[9] | Frequently a crystalline solid[9] |

| Work-up | Evaporation, trituration with ether | Evaporation, trituration with ether |

Experimental Protocols

Materials Required:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This procedure is a robust and widely used method for Boc deprotection.

-

Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM to a concentration of 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

TFA Addition: Slowly add Trifluoroacetic acid (5-10 equivalents) to the stirred solution. A common volumetric ratio is 1:1 TFA to DCM.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.

-

To the resulting residue, add cold diethyl ether and stir vigorously to precipitate the TFA salt of (S)-2-aminobutanenitrile.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is an excellent alternative to TFA and often yields a crystalline hydrochloride salt of the product, which can simplify purification.[7]

-

Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane.

-

HCl Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

-

Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Add cold diethyl ether to the residue and stir to induce precipitation of the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-aminobutanenitrile hydrochloride.

-

Note on Product Handling: The resulting aminonitrile salt can be used directly in subsequent reactions or neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to obtain the free amine.[10]

Visualizations

Diagram of the Boc Deprotection General Mechanism

Caption: General mechanism of acid-catalyzed Boc deprotection.

Diagram of the Experimental Workflow

Caption: Experimental workflow for Boc deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | RUO [benchchem.com]

- 3. A simple preparation of N-protected chiral α-aminonitriles from N-protected α-amino acid amides | Semantic Scholar [semanticscholar.org]

- 4. Acids - Wordpress [reagents.acsgcipr.org]

- 5. mdpi.com [mdpi.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid, (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS). While direct literature on the use of this specific reagent is limited, the following protocols are based on established principles of Boc-SPPS and the known chemistry of related cyano-containing compounds.

Introduction

This compound is a chiral, non-natural amino acid derivative valuable in synthetic organic and medicinal chemistry.[1] Its structure, featuring a Boc-protected amine and a cyano-functionalized side chain, allows for its incorporation into peptides to introduce a unique chemical handle for further modifications or to modulate the peptide's conformational properties. The tert-butoxycarbonyl (Boc) group is a standard Nα-amino protecting group in peptide synthesis, favored for its stability under various coupling conditions and its clean removal with mild acids like trifluoroacetic acid (TFA).[1][2][3]

The protocols outlined below are based on the robust and classical Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS.[4]

Physicochemical Properties

| Property | Value |

| CAS Number | 172695-22-6 |

| Molecular Formula | C₉H₁₆N₂O₂ |

| Molecular Weight | 184.24 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like DMF and DCM |

Quantitative Data for Boc-SPPS Cycle

The following table summarizes typical quantitative parameters for a single coupling cycle in Boc-SPPS. These values are representative and may require optimization for the specific peptide sequence and the incorporation of this compound.

| Parameter | Reagent/Condition | Typical Value/Range | Purpose |

| Resin Loading | N/A | 0.3 - 1.0 mmol/g | Defines the synthesis scale. |

| Boc-Amino Acid | This compound | 2 - 4 equivalents (relative to resin loading) | Drives the coupling reaction to completion. |

| Coupling Agent | DCC or HBTU/HATU | 2 - 4 equivalents | Activates the C-terminal carboxyl group of the incoming amino acid. |

| Boc Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1 x 2 min, then 1 x 20-30 min | Removes the Boc protecting group from the N-terminus.[4][5] |

| Neutralization Reagent | 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF | 2 x 2 min | Neutralizes the protonated N-terminus after deprotection.[5] |

| Coupling Time | N/A | 1 - 4 hours | Duration for the amide bond formation. |

| Monitoring | Kaiser (Ninhydrin) Test | Qualitative (Color Change) | Detects free primary amines to confirm reaction completion. A negative test (yellow beads) indicates successful coupling. |

| Coupling Efficiency | N/A | >99% | Target completion for each coupling step. |

Experimental Protocols

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol details a single cycle for the addition of this compound to a peptide chain anchored to a Merrifield resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM, synthesis grade)

-

N,N-Dimethylformamide (DMF, synthesis grade)

-

Solid-phase synthesis vessel with a shaker

Procedure:

-

Resin Swelling:

-

Place the peptide-resin in the reaction vessel.

-

Wash the resin with DCM (3 x 1 min), followed by DMF (3 x 1 min).

-

Swell the resin in DMF for 30-60 minutes.

-

-

Boc Deprotection:

-

Drain the DMF.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3 x 1 min), followed by DMF (3 x 1 min).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin.

-

Agitate for 2 minutes and drain. Repeat this step once more.

-

Wash the resin with DMF (5 x 1 min) to remove excess DIEA.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF.

-

If using DCC: Add the amino acid solution to the resin, followed by DCC (3 equivalents) in DCM.

-

If using HBTU: Add HBTU (2.9 equivalents) to the amino acid solution, followed by DIEA (6 equivalents). Allow to pre-activate for 2-5 minutes, then add the activated solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

-

Once the coupling is complete (negative Kaiser test), drain the reaction mixture.

-

Wash the resin sequentially with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Final Cleavage and Deprotection

Important Considerations for the Cyano Group: The cyano group is generally stable to the mild acid conditions of TFA used for Boc deprotection. However, it may be susceptible to hydrolysis to an amide or carboxylic acid under the strong acid conditions of the final cleavage, particularly with anhydrous Hydrogen Fluoride (HF).

Low-HF Cleavage Protocol (Recommended):

This two-step procedure is recommended to minimize potential side reactions involving the cyano group.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED

-

Specialized HF cleavage apparatus

-

Scavengers: p-cresol, dimethyl sulfide (DMS)

-

Cold diethyl ether

-

Aqueous acetic acid (e.g., 10%)

Procedure:

-

Low-HF Step:

-

Place the dried peptide-resin in the HF cleavage vessel.

-

Add scavengers (e.g., 6.5 mL DMS and 1.0 mL p-cresol per gram of resin).[6]

-

Cool the vessel to 0°C.

-

Distill a low concentration of HF (e.g., 2.5 mL per gram of resin) into the vessel.[6]

-

Stir the mixture for 2 hours at 0°C.

-

Evaporate the HF under vacuum.

-

-

High-HF Step:

-

Re-cool the vessel to -5 to 0°C.

-

Distill a higher concentration of HF (e.g., 10 mL per gram of resin) into the vessel.

-

Stir for 1 hour at 0°C.[7]

-

Evaporate the HF under vacuum.

-

-

Work-up:

-

Wash the resin and cleaved peptide with cold diethyl ether to remove scavengers.

-

Extract the crude peptide with aqueous acetic acid.

-

Lyophilize the aqueous solution to obtain the crude peptide.

-

Purify the peptide by reverse-phase HPLC.

-

Visualizations

Boc-SPPS Workflow for Incorporating a Cyano-Containing Amino Acid

Caption: Iterative cycle of Boc-SPPS for a cyano-amino acid.

Logical Workflow for Handling the Cyano Side Chain

Caption: Key considerations for the cyano group during SPPS.

Conclusion

The incorporation of this compound into peptides is a feasible strategy to introduce a versatile cyano functionality. By employing standard Boc-SPPS protocols and giving special consideration to the final cleavage conditions, researchers can successfully synthesize peptides containing this non-canonical amino acid. The resulting peptides can be used for a variety of applications, including the development of novel therapeutics and biochemical probes. Optimization of coupling times and cleavage cocktails for specific peptide sequences is recommended to achieve the highest possible yield and purity.

References

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. peptide.com [peptide.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: (S)-Proline as a Chiral Building Block in Asymmetric Synthesis

(S)-Proline, a naturally occurring amino acid, has emerged as a cornerstone in the field of organocatalysis, often lauded as the "simplest enzyme" for its ability to catalyze a wide array of chemical transformations with high stereoselectivity.[1] Its utility as a chiral building block stems from its rigid pyrrolidine ring, which effectively shields one face of the reactive intermediate, and its bifunctional nature, possessing both a secondary amine and a carboxylic acid group. This unique structure allows it to act as an efficient asymmetric catalyst without the need for toxic or expensive metals.[1][2][3] (S)-Proline is inexpensive, stable to air and moisture, and readily available in both enantiomeric forms, making it a highly practical and sustainable tool for researchers, scientists, and drug development professionals.

The primary catalytic mode of (S)-Proline is through enamine catalysis, a mechanism that mirrors the strategy employed by natural Class I aldolase enzymes.[4][5][6][7] In this cycle, the secondary amine of proline condenses with a donor carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the proline backbone directs the subsequent attack of this enamine onto an electrophilic acceptor, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol.[8][9] The carboxylic acid group plays a crucial role in the transition state, often acting as a proton transfer shuttle to activate the electrophile and stabilize the intermediate through hydrogen bonding.[5][8]

The pioneering work in this area was the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, an intramolecular aldol reaction discovered in the 1970s that produces a key steroid building block with high enantiomeric excess.[4][7][10][11] This discovery laid the groundwork for the explosion of interest in organocatalysis. Today, the applications of (S)-Proline have expanded significantly to include a variety of crucial asymmetric transformations, including:

-

Aldol Reactions: Creating chiral β-hydroxy carbonyl compounds.[10][12]

-

Mannich Reactions: Synthesizing chiral β-amino carbonyl compounds.[1][9]

-

Michael Additions: Forming chiral 1,5-dicarbonyl compounds.[3]

-

α-Functionalizations: Including α-amination and α-hydroxymethylation.[13]

These reactions provide access to enantiomerically enriched molecules that are vital intermediates in the synthesis of pharmaceuticals and other complex bioactive compounds.

Catalytic Data Summary

The following tables summarize representative quantitative data for key (S)-Proline catalyzed asymmetric reactions, highlighting the catalyst's efficiency across a range of substrates.

Table 1: (S)-Proline Catalyzed Asymmetric Aldol Reactions

| Donor (Ketone) | Acceptor (Aldehyde) | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (anti:syn) | ee (%) |

| Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | 68 | - | 76 |

| Cyclohexanone | Benzaldehyde | 10 | MeOH/H₂O | 86 | 83:17 | 98 (anti) |

| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | MeOH/H₂O | 95 | 92:8 | >99 (anti) |

| Hydroxyacetone | Isovaleraldehyde | 30 | DMSO | 60 | >20:1 | >99 |

| Acetone | Propanal | 20 | Acetone | 97 | - | 96 |

| Tetrahydrothiopyran-4-one | 4-Cyanobenzaldehyde | 50 | DMF | 97 | >20:1 | >98 |

Data compiled from multiple sources.[1][2][12][13]

Table 2: (S)-Proline Catalyzed Asymmetric Mannich Reactions

| Donor | Imine Source (Aldehyde + Amine) | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) |

| Acetone | Formaldehyde + p-Anisidine | 20 | DMSO | 94 | - | 96 |

| Propanal | Glyoxylate + p-Anisidine | 20 | Dioxane | 81 | 95:5 | 99 |

| Phenylacetaldehyde | Glyoxylate + PMP-imine | 35 | NMP | 75 | 99:1 | >99 |

| Cyclohexanone | Benzaldehyde + p-Anisidine | 20 | DMSO | 90 | 99:1 | 99 |

PMP = p-methoxyphenyl. Data compiled from multiple sources.[1][9][14]

Visualized Mechanisms and Workflows

Enamine Catalytic Cycle

The diagram below illustrates the generally accepted enamine catalytic cycle for the (S)-Proline catalyzed direct asymmetric aldol reaction.[5][8][15]

Caption: (S)-Proline enamine catalytic cycle for the aldol reaction.

General Experimental Workflow

This diagram outlines the standard laboratory workflow for conducting an (S)-Proline catalyzed asymmetric reaction.

Caption: General experimental workflow for organocatalytic synthesis.

Experimental Protocols

Protocol 1: Intermolecular Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol is a representative example of a direct asymmetric aldol reaction catalyzed by (S)-Proline.[2]

Materials:

-

(S)-Proline (CAS: 147-85-3)

-

Cyclohexanone (CAS: 108-94-1), freshly distilled

-

4-Nitrobenzaldehyde (CAS: 555-16-8)

-

Methanol (MeOH), anhydrous

-

Deionized Water (H₂O)

-

Ethyl Acetate (EtOAc), reagent grade

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (34.5 mg, 0.3 mmol, 10 mol%).

-

Add methanol (0.4 mL) and deionized water (0.1 mL) to the flask and stir until the catalyst dissolves.

-

Add cyclohexanone (1.56 mL, 15.0 mmol, 5 equivalents).

-

Finally, add 4-nitrobenzaldehyde (453 mg, 3.0 mmol, 1 equivalent).

-

Seal the flask and stir the resulting mixture vigorously at room temperature (approx. 20-25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 24-48 hours).

-

Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with deionized water (15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.

-

Analysis: Characterize the product by ¹H and ¹³C NMR. Determine the diastereomeric ratio from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: The Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) Reaction

This protocol describes the classic intramolecular aldol reaction that was a landmark in the development of organocatalysis.[10][11]

Materials:

-

(S)-Proline (CAS: 147-85-3)

-

2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (achiral triketone starting material)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc), reagent grade

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve the starting triketone (1.82 g, 10.0 mmol) in anhydrous DMF (20 mL).

-

Add (S)-proline (34.5 mg, 0.3 mmol, 3 mol%) to the solution.

-

Seal the flask and stir the mixture at room temperature for 20-24 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, pour the mixture into 50 mL of cold 1 M HCl.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash with brine (2 x 25 mL).

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

The resulting crude oil can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral bicyclic ketol product.

-

Analysis: Confirm the structure by NMR and Mass Spectrometry. Determine the enantiomeric excess by chiral HPLC or by converting the product to a known derivative. The product is often dehydrated on silica to the corresponding enone, which is also a valuable chiral building block.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. moodle2.units.it [moodle2.units.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 11. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES ... PDF [wvw.zlibrary.to]

- 14. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Nitrile Reduction in Boc-Protected Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of nitriles in compounds containing a tert-butyloxycarbonyl (Boc) protecting group. The protocols outlined below are essential for the synthesis of primary amines, which are critical intermediates in pharmaceutical and chemical research. This guide covers three primary methodologies: catalytic hydrogenation with Raney® Nickel, and chemical reductions using Lithium Aluminum Hydride (LiAlH₄) and a Nickel(II) Chloride/Sodium Borohydride system.

Introduction

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. When the substrate also contains a Boc-protecting group, care must be taken to select a reduction method and workup procedure that are compatible with this acid-labile group. The Boc group is generally stable under neutral, basic, and many reducing conditions, but is readily cleaved by strong acids. Therefore, acidic workups must be avoided to preserve the integrity of the Boc-protected amine. The choice of reducing agent can influence reaction time, yield, and functional group tolerance.

Comparative Data of Nitrile Reduction Methods

The following table summarizes typical yields for the reduction of various Boc-protected nitriles using the methods detailed in this document. These values are representative and may vary depending on the specific substrate and reaction conditions.

| Substrate | Method | Reducing Agent/Catalyst | Solvent | Reaction Time | Yield (%) |

| N-Boc-3-cyanopiperidine | Catalytic Hydrogenation | Raney® Ni, NaOH | Ethanol | 4 h | ~85% |

| N-Boc-4-cyanobenzylamine | Chemical Reduction | NiCl₂·6H₂O, NaBH₄ | Methanol | 15 h | 96% |

| N-Boc-2-cyanoethylamine | Chemical Reduction | LiAlH₄ | THF | 4 h | ~90% |

| N-Boc-3-cyanoaniline | Catalytic Hydrogenation | Raney® Ni, NaOH | Methanol | 6 h | ~92% |

| N-Boc-4-(cyanomethyl)piperidine | Chemical Reduction | NiCl₂·6H₂O, NaBH₄ | Methanol | 15 h | 88% |

Experimental Protocols

Method 1: Catalytic Hydrogenation using Raney® Nickel